
3-Cyclopropyl-4,5-dimethoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4,5-dimethoxybenzonitrile is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is characterized by the presence of a cyclopropyl group and two methoxy groups attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4,5-dimethoxybenzonitrile typically involves the reaction of 3-chloro-4,5-dimethoxybenzonitrile with cyclopropylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-4,5-dimethoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-4,5-dimethoxybenzoic acid.
Reduction: Formation of 3-cyclopropyl-4,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4,5-dimethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4,5-dimethoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4,5-dimethoxybenzonitrile: Similar structure but with a chlorine atom instead of a cyclopropyl group.
4,5-Dimethoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
3-Cyclopropylbenzonitrile: Lacks the methoxy groups, affecting its reactivity and solubility.
Uniqueness
3-Cyclopropyl-4,5-dimethoxybenzonitrile is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-cyclopropyl-4,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-8(7-13)5-10(9-3-4-9)12(11)15-2/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
BQBGFTXORLYAQJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)C2CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
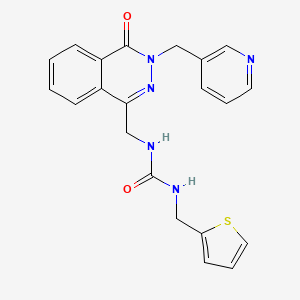
![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14137852.png)
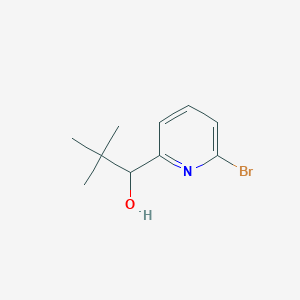

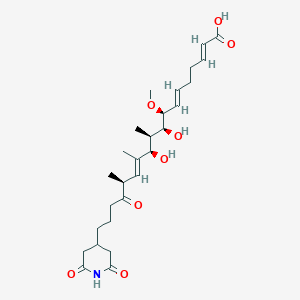
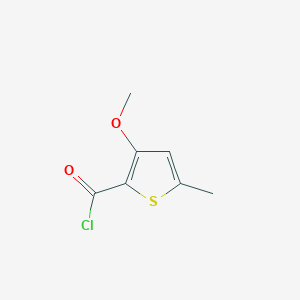
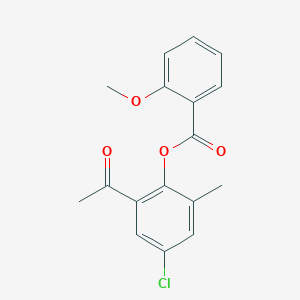
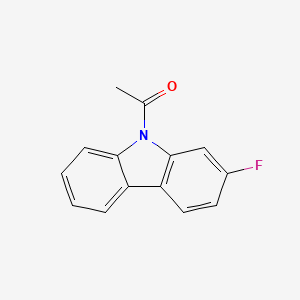

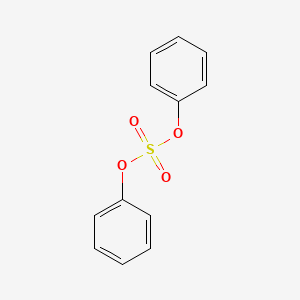
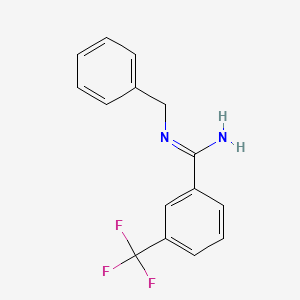
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
